molecular formula C16H13BrN2O2 B2563479 2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide CAS No. 1385397-60-3

2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide

Cat. No.: B2563479
CAS No.: 1385397-60-3
M. Wt: 345.196
InChI Key: GJXWFUYRYWYUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide is an organic compound that features a bromine atom, a cyano group, and a methoxyphenyl group attached to a benzamide core

Preparation Methods

The synthesis of 2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-benzoyl chloride with N-[cyano-(2-methoxyphenyl)methyl]amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Chemical Reactions Analysis

2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide include:

    2-Iodo-N-[cyano-(2-methoxyphenyl)methyl]benzamide: Similar structure but with an iodine atom instead of bromine.

    2-Bromo-N-[cyano-(2-hydroxyphenyl)methyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents .

Properties

IUPAC Name

2-bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-21-15-9-5-3-7-12(15)14(10-18)19-16(20)11-6-2-4-8-13(11)17/h2-9,14H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXWFUYRYWYUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.